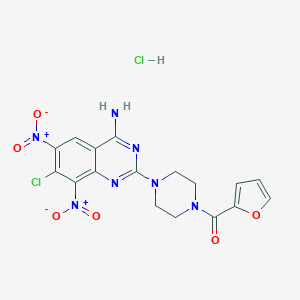
2-Amino-6-bromoquinolin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 2-aminoquinolines has been achieved through Buchwald-Hartwig chemistry, as described in the first paper. This method involves a selective amination of an aryl bromide in the presence of an activated heteroaryl chloride, which could be relevant for the synthesis of 2-amino-6-bromoquinolin-4-ol . Another approach, detailed in the second paper, involves palladium-catalyzed isocyanide insertion followed by intramolecular cyclization, which offers a novel and efficient route to 2-amino-3-bromoquinolines . Although the target molecule is not directly synthesized, these methodologies could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from the structures of similar compounds discussed in the papers. The presence of an amino group and a bromine atom on the quinoline core suggests potential sites for further functionalization and interaction with biological targets. The third paper discusses the synthesis of 6-aminoindolo[2,1-a]isoquinoline derivatives, which share the quinoline moiety and could provide insights into the electronic and steric effects of substituents on the quinoline core .
Chemical Reactions Analysis
The chemical reactivity of this compound can be anticipated based on the reactions of similar compounds. The amino group is a common site for further reactions, such as acylation or alkylation, while the bromine atom can participate in various cross-coupling reactions. The first paper mentions the use of Buchwald-Hartwig chemistry for introducing amino functionalities, which could be relevant for the modification of this compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can provide some predictions. For instance, the presence of bromine is likely to increase the molecular weight and influence the lipophilicity of the compound. The amino group could affect the compound's solubility in water and its ability to form hydrogen bonds. The fourth paper describes the synthesis of 2-amino-1,4-dihydroquinolines, which could offer insights into the reactivity and stability of the dihydroquinoline moiety, potentially relevant to the stability of this compound .
Applications De Recherche Scientifique
Recherche pharmaceutique
Le 2-Amino-6-bromoquinolin-4-OL a été trouvé pour avoir des applications potentielles dans le domaine de la recherche pharmaceutique . Les dérivés de la quinoléine, qui comprennent le this compound, ont été largement étudiés pour leur potentiel dans le traitement de diverses maladies, notamment le paludisme et les troubles neurologiques.
Synthèse chimique
Ce composé joue un rôle important dans la synthèse chimique . Il est utilisé comme matière première dans la synthèse de diverses molécules complexes. Par exemple, il a été utilisé dans la synthèse de nouveaux dérivés de 6-Bromoquinolin-4-ol par couplage de Chan-Lam .
Recherche biologique
Dans la recherche biologique, le this compound et ses dérivés ont montré des activités biologiques substantielles . Par exemple, de nouveaux dérivés de 6-Bromoquinolin-4-ol synthétisés à partir de this compound ont montré des activités antibactériennes potentielles contre Escherichia coli productrice de BLSE (BLSE E. coli) et Staphylococcus aureus résistant à la méthicilline (SARM) .
Science des matériaux
Science de l'environnement
L'impact environnemental du this compound n'est pas bien étudié. Cependant, les méthodes de synthèse, telles que le couplage de Chan-Lam, sont en cours d'optimisation afin de minimiser l'impact environnemental .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme composé de référence ou comme matière première pour la synthèse de molécules complexes à des fins d'analyse .
Chimie médicinale
En chimie médicinale, le this compound est un échafaudage essentiel pour la découverte de médicaments . Il joue un rôle majeur dans la synthèse de
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and drug discovery . Therefore, the future directions for “2-Amino-6-bromoquinolin-4-OL” could involve further exploration of its potential biological and pharmaceutical activities.
Propriétés
IUPAC Name |
2-amino-6-bromo-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQHHMLZACZWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558869 |
Source


|
| Record name | 2-Amino-6-bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123420-09-7 |
Source


|
| Record name | 2-Amino-6-bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














